3-Fluoro-5-(trifluoromethoxy)benzamide
Overview
Description
3-Fluoro-5-(trifluoromethoxy)benzamide is an organic compound characterized by the presence of both fluorine and trifluoromethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of a suitable precursor, such as 3-fluoro-5-nitrobenzamide, followed by reduction of the nitro group to an amine and subsequent acylation to form the benzamide .
Industrial Production Methods
Industrial production of 3-Fluoro-5-(trifluoromethoxy)benzamide may involve large-scale trifluoromethoxylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process often requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of the target, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzamide
- 3-Fluoro-5-(trifluoromethylthio)benzamide
- 3-Fluoro-5-(trifluoromethylsulfonyl)benzamide
Uniqueness
3-Fluoro-5-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzamides. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVDWZVDASOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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